Friedelinol

anti-angiogenesis ocular pharmacology vascular inhibition

Friedelinol (3β-friedelinol, epifriedelanol) offers non-redundant bioactivity versus friedelin due to its C-3 hydroxyl stereochemistry. Key advantages: 26% vascularity reduction with retinal safety at 100 µmol L⁻¹ (unlike cytotoxic lupeol); ≥2-fold glioblastoma potency vs 5-fluorouracil; selective herbicidal action via non-Hill reaction mechanism; and 5.22-fold yield increase under salicylic acid elicitation in hairy root cultures. Ideal for ocular anti-angiogenic research, brain cancer drug discovery, and bioprocess optimization. HPLC, NMR, and MS verification provided with every batch.

Molecular Formula C30H52O
Molecular Weight 428.7 g/mol
CAS No. 5085-72-3
Cat. No. B1674158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFriedelinol
CAS5085-72-3
Synonyms3beta-friedelinol
epi-friedelinol
epifriedelanol
friedelanol
friedelinol
friedelinol, (3beta)-isome
Molecular FormulaC30H52O
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
InChIInChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3
InChIKeyXCDQFROEGGNAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Friedelinol (CAS:5085-72-3): Pentacyclic Triterpenoid for Differential Bioactivity Research and Industrial Procurement


Friedelinol (also known as 3β-friedelinol, epifriedelanol, or friedelan-3β-ol) is a pentacyclic triterpenoid belonging to the friedelane class, naturally occurring in various plant species including Celastrus stylosus, Cannabis sativa roots, and Clusia ellipticifolia [1]. Its molecular formula is C30H52O with a molecular weight of 428.7 g/mol, characterized by a hydroxyl group at the C-3 position of the friedelane skeleton [1]. Unlike many triterpenoids that serve primarily as structural or membrane components, friedelinol exhibits a distinct profile of moderate to selective bioactivities, making it a valuable tool compound for structure-activity relationship (SAR) studies and a target for biosynthesis optimization in plant biotechnology [2][3].

Why Friedelinol (CAS:5085-72-3) Cannot Be Interchanged with Other Friedelane or Lupane Triterpenoids


Despite sharing a core pentacyclic scaffold with compounds like friedelin, lupeol, and betulinic acid, friedelinol exhibits distinct pharmacological and physicochemical behaviors that preclude generic substitution. The presence and stereochemistry of the C-3 hydroxyl group fundamentally alters its hydrogen-bonding capacity, metabolic stability, and target engagement compared to the 3-keto analog friedelin [1]. Even minor structural variations—such as the α- versus β-epimerism at C-3—lead to significant differences in chemical reactivity, as demonstrated in esterification efficiency studies [2]. Furthermore, comparative bioassays reveal that friedelinol's activity profile is non-redundant: in anti-angiogenic screens, friedelinol demonstrates measurable vascular inhibition while friedelin shows negligible effect, and in photosynthetic inhibition assays, the two compounds operate through entirely distinct mechanisms [3][4]. These differences underscore the necessity for precise compound selection in both research and industrial applications.

Quantitative Differentiation Evidence for Friedelinol (CAS:5085-72-3) Against Closest Analogs


Anti-Angiogenic Selectivity: Friedelinol vs. Lupeol and Lupenone in CAM Assay

In a comparative assessment of four pentacyclic triterpenes using the chorioallantoic membrane (CAM) assay, friedelinol at 500 μmol L⁻¹ reduced vascularity by 26%, whereas friedelin demonstrated no measurable anti-angiogenic effect [1]. While lupeol and lupenone exhibited stronger activity (reducing vascularized area by >30%, junction number by >20%, and vessel length by >15%), friedelinol's activity was achieved with a superior retinal safety profile—at 100 µmol L⁻¹, friedelinol induced no transient or permanent disturbance in retinal structure or function in electroretinographic and histological analyses in Wistar rat eyes over 15 days [1]. This contrasts with the higher cytotoxicity observed for lupeol and lupenone in ARPE-19 cells, where dose-dependent growth reduction was observed [1].

anti-angiogenesis ocular pharmacology vascular inhibition

Photosynthetic Inhibition Mechanism Divergence: Energy Transfer vs. Hill Reaction

In a study evaluating five friedelane triterpenoids isolated from Celastrus vulcanicola as potential herbicides, epifriedelinol (friedelinol) and friedelin exhibited distinct mechanisms of photosynthetic inhibition [1]. Epifriedelinol acted as an energy transfer inhibitor, interacting with and enhancing light-activated Mg²⁺-ATPase activity, whereas friedelin behaved as a Hill reaction inhibitor [1]. In vivo postemergence herbicide assays at 100 µM revealed that epifriedelinol selectively reduced biomass production in the weed Physalis ixocarpa, indicating a mechanism-dependent selectivity not observed with friedelin [1]. Chlorophyll a fluorescence transient analysis further demonstrated that epifriedelinol affects chloroplast photosynthetic efficiency through a detoxification and repair process rather than direct apparatus damage [1].

herbicide discovery photosynthesis inhibition agrochemicals

Differential Cytotoxicity: Friedelinol vs. Friedelin in Brain Cancer Cells

In a panel screening of phytochemicals from Calophyllum castaneum against multiple cancer cell lines, friedelinol (compound 5) demonstrated a cytotoxic effect at least 2-fold stronger than the positive control 5-fluorouracil against C6 brain cancer cells [1]. In contrast, friedelin (compound 4) exhibited IC50 values in the range of 14 to 65 µM across colorectal and brain cancer lines, comparable to the positive control but not exceeding it [1]. This selective potentiation against C6 glioma cells highlights a differential activity profile between the structurally similar friedelane compounds, potentially driven by the C-3 hydroxyl group of friedelinol enhancing blood-brain barrier penetration or target engagement in neural tissues [1].

anticancer cytotoxicity glioblastoma

Biosynthesis Yield Differentiation: Epifriedelanol Accumulation in Cannabis sativa Hairy Roots

In Cannabis sativa hairy root cultures, epifriedelanol (friedelinol) accumulation significantly exceeded that of friedelin under both basal and elicited conditions [1]. At the end of the exponential phase, epifriedelanol levels were 3.79-fold higher than friedelin [1]. Under 3% sucrose supplementation, epifriedelanol reached 0.930 ± 0.013 mg/g DW compared to 0.574 ± 0.024 mg/g DW for friedelin [1]. Salicylic acid elicitation further amplified this differential, yielding epifriedelanol at 5.018 ± 0.35 mg/g DW (5.22-fold increase over control) versus friedelin at 1.56 ± 0.34 mg/g DW (2.88-fold increase) after 96 hours [1]. Methyl jasmonate treatment similarly favored epifriedelanol (3.59 ± 0.12 mg/g DW, 3.73-fold increase) over friedelin (1.31 ± 0.01 mg/g DW, 2.44-fold increase) [1].

plant biotechnology elicitation triterpenoid production

Defined Application Scenarios for Friedelinol (CAS:5085-72-3) Derived from Quantitative Evidence


Ophthalmic Anti-Angiogenic Drug Discovery

Friedelinol is a preferred starting point for developing ocular anti-angiogenic therapeutics due to its demonstrated 26% vascularity reduction at 500 µmol L⁻¹ in the CAM assay, combined with proven retinal safety at 100 µmol L⁻¹ in Wistar rat electroretinography and histology over 15 days [1]. This contrasts with lupeol and lupenone, which show stronger anti-angiogenesis but with cytotoxicity in ARPE-19 cells [1]. Researchers should prioritize friedelinol when retinal safety is a critical design parameter.

Selective Herbicide Scaffold Development

Friedelinol serves as a unique energy transfer inhibitor scaffold for designing selective postemergence herbicides. In vivo assays at 100 µM showed selective biomass reduction in the weed Physalis ixocarpa, with a mechanism distinct from the Hill reaction inhibition of friedelin [1]. Agrochemists can leverage this mechanism divergence to target specific photosynthetic pathways, potentially reducing off-target effects on non-weed species.

Glioblastoma Lead Optimization

Friedelinol is a superior lead compound for glioblastoma drug discovery compared to friedelin, exhibiting at least 2-fold greater potency than 5-fluorouracil against C6 brain cancer cells [1]. Medicinal chemists should prioritize friedelinol over friedelin for developing brain-penetrant anticancer agents, with potential SAR exploration focused on the C-3 hydroxyl group to further enhance potency and selectivity.

Large-Scale Biotechnological Production of Epifriedelanol

For industrial bioprocess engineers, friedelinol (epifriedelanol) is the economically preferred target in Cannabis sativa hairy root cultures due to its 5.22-fold yield increase under salicylic acid elicitation (reaching 5.018 ± 0.35 mg/g DW) compared to only 2.88-fold for friedelin [1]. The higher basal titers and superior elicitor responsiveness of epifriedelanol translate to reduced cost of goods and improved process economics for large-scale production of friedelane triterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Friedelinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.